4-(Benzyloxy)-2,3,5-trichloropyridine
Description
4-(Benzyloxy)-2,3,5-trichloropyridine is a halogenated pyridine derivative featuring a benzyloxy substituent at the 4-position and chlorine atoms at the 2-, 3-, and 5-positions. Its structure combines aromatic stability with reactivity, making it a versatile intermediate in synthesizing complex molecules.
Properties
IUPAC Name |
2,3,5-trichloro-4-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO/c13-9-6-16-12(15)10(14)11(9)17-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFIPHHNRWBKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=NC=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858644 | |
| Record name | 4-(Benzyloxy)-2,3,5-trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163530-88-9 | |
| Record name | 4-(Benzyloxy)-2,3,5-trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2,3,5-trichloropyridine typically involves the reaction of 2,3,5-trichloropyridine with benzyl alcohol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction can be represented as follows:
2,3,5-Trichloropyridine+Benzyl AlcoholBase, Refluxthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2,3,5-trichloropyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or modify the benzyloxy group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
4-(Benzyloxy)-2,3,5-trichloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2,3,5-trichloropyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(Benzyloxy)-2,3,5-trichloropyridine with structurally related pyridine derivatives, focusing on substituent effects, applications, and physicochemical properties.
Key Differences and Insights:
Substituent Effects on Reactivity and Solubility: The benzyloxy group in this compound increases lipophilicity compared to the amino group in 4-Amino-2,3,5-trichloropyridine, which may affect biodistribution in pharmaceutical applications. 2,3,5-Trichloropyridine lacks a functional group at the 4-position, limiting its direct utility in further derivatization but enhancing stability for bulk industrial use .
Synthetic Accessibility: While 4-(2,3,5-Trimethylphenoxy)phthalonitrile achieves a 73.51% yield via nucleophilic displacement , similar methods could theoretically apply to this compound, though steric hindrance from the benzyl group might reduce efficiency.
Applications: 2,3,5-Trichloropyridine dominates in pesticide intermediates due to its cost-effectiveness and stability , whereas the benzyloxy derivative’s tailored reactivity may favor niche pharmaceutical syntheses. 4-Amino-2,3,5-trichloropyridine’s amino group enables conjugation with carbonyl compounds, a feature absent in the benzyloxy analog .
Biological Activity
4-(Benzyloxy)-2,3,5-trichloropyridine (CAS No. 163530-88-9) is a chemical compound that has garnered interest in various fields of biological research. Its unique structure, characterized by a pyridine ring substituted with three chlorine atoms and a benzyloxy group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H7Cl3N
- Molecular Weight : 273.54 g/mol
This compound's structure allows for interactions with various biological macromolecules, potentially influencing enzyme activity and receptor binding.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the benzyloxy group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The chlorinated pyridine moiety may participate in electrophilic substitution reactions, influencing enzyme kinetics and pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated that it may inhibit monoamine oxidase (MAO), an enzyme linked to neurotransmitter metabolism .
- Antioxidant Activity : Preliminary findings suggest that this compound may possess antioxidant properties, which could contribute to neuroprotective effects in models of oxidative stress .
- Neuroprotective Effects : In vitro studies have indicated that derivatives related to this compound can protect neuronal cells from damage caused by neurotoxic agents .
Study 1: MAO Inhibition
A study investigating the inhibitory effects of various benzyloxy derivatives on MAO-B revealed that compounds similar to this compound exhibited competitive inhibition with IC50 values comparable to established MAO inhibitors like rasagiline . This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | TBD | Competitive |
| Rasagiline | 0.0953 | Irreversible |
| Safinamide | 0.0572 | Reversible |
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of related compounds in models of oxidative stress demonstrated that these compounds could significantly reduce cell death in neuronal cultures exposed to harmful agents. The mechanism was attributed to their ability to scavenge free radicals and inhibit apoptotic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
